benzyl 2-[(3R)-3-amino-2-oxopiperidin-1-yl]acetate;hydrochloride benzyl 2-[(3R)-3-amino-2-oxopiperidin-1-yl]acetate;hydrochloride
Brand Name: Vulcanchem
CAS No.: 1464137-27-6
VCID: VC13542273
InChI: InChI=1S/C14H18N2O3.ClH/c15-12-7-4-8-16(14(12)18)9-13(17)19-10-11-5-2-1-3-6-11;/h1-3,5-6,12H,4,7-10,15H2;1H/t12-;/m1./s1
SMILES: C1CC(C(=O)N(C1)CC(=O)OCC2=CC=CC=C2)N.Cl
Molecular Formula: C14H19ClN2O3
Molecular Weight: 298.76 g/mol

benzyl 2-[(3R)-3-amino-2-oxopiperidin-1-yl]acetate;hydrochloride

CAS No.: 1464137-27-6

Cat. No.: VC13542273

Molecular Formula: C14H19ClN2O3

Molecular Weight: 298.76 g/mol

* For research use only. Not for human or veterinary use.

benzyl 2-[(3R)-3-amino-2-oxopiperidin-1-yl]acetate;hydrochloride - 1464137-27-6

Specification

CAS No. 1464137-27-6
Molecular Formula C14H19ClN2O3
Molecular Weight 298.76 g/mol
IUPAC Name benzyl 2-[(3R)-3-amino-2-oxopiperidin-1-yl]acetate;hydrochloride
Standard InChI InChI=1S/C14H18N2O3.ClH/c15-12-7-4-8-16(14(12)18)9-13(17)19-10-11-5-2-1-3-6-11;/h1-3,5-6,12H,4,7-10,15H2;1H/t12-;/m1./s1
Standard InChI Key CCYRPQFFIQSESZ-UTONKHPSSA-N
Isomeric SMILES C1C[C@H](C(=O)N(C1)CC(=O)OCC2=CC=CC=C2)N.Cl
SMILES C1CC(C(=O)N(C1)CC(=O)OCC2=CC=CC=C2)N.Cl
Canonical SMILES C1CC(C(=O)N(C1)CC(=O)OCC2=CC=CC=C2)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring substituted at the 3-position with an amino group and at the 1-position with an acetamide moiety linked to a benzyl ester. The stereochemistry at the 3-position is explicitly defined as R, a critical determinant of its biological interactions. The hydrochloride salt enhances solubility, a common modification for improved pharmacokinetics.

The isomeric SMILES string C1C[C@H](C(=O)N(C1)CC(=O)OCC2=CC=CC=C2)N.Cl\text{C1C[C@H](C(=O)N(C1)CC(=O)OCC2=CC=CC=C2)N.Cl} confirms the R-configuration at the 3-amino group and the ester linkage to the benzyl group. The InChIKey CCYRPQFFIQSESZ-UTONKHPSSA-N\text{CCYRPQFFIQSESZ-UTONKHPSSA-N} provides a unique identifier for computational studies, enabling precise virtual screening and molecular docking analyses.

Physicochemical Characteristics

PropertyValue
Molecular FormulaC14H19ClN2O3\text{C}_{14}\text{H}_{19}\text{ClN}_{2}\text{O}_{3}
Molecular Weight298.76 g/mol
CAS Number1464137-27-6
IUPAC NameBenzyl 2-[(3R)-3-amino-2-oxopiperidin-1-yl]acetate;hydrochloride
SolubilityPolar aprotic solvents (e.g., DMF, DMSO)

The compound’s solubility in polar aprotic solvents aligns with its use in synthetic organic chemistry, where such solvents facilitate reactions requiring anhydrous conditions .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of benzyl 2-[(3R)-3-amino-2-oxopiperidin-1-yl]acetate;hydrochloride involves multi-step organic transformations, as inferred from analogous piperidine derivatives . A representative route includes:

  • Piperidine Core Formation: Cyclization of a linear precursor, such as a δ-amino ketone, under acidic or basic conditions to yield the 2-oxopiperidine scaffold.

  • Stereoselective Amination: Introduction of the 3-amino group via reductive amination or enzymatic resolution to achieve the R-configuration.

  • Acetamide Installation: Coupling of the piperidine nitrogen with activated acetic acid derivatives, such as acetyl chloride, in the presence of a base like triethylamine .

  • Benzyl Esterification: Reaction with benzyl alcohol under Mitsunobu conditions or via ester exchange to attach the benzyl group .

  • Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt, enhancing crystallinity and stability.

Key Reaction Conditions

Critical parameters influencing yield and purity include:

  • Catalysts: Palladium-based catalysts (e.g., Pd(OAc)2_2) for coupling reactions, as described in patent WO2014110971A1 .

  • Solvents: Tetrahydrofuran (THF) and dimethylformamide (DMF) are employed for their ability to dissolve polar intermediates and facilitate nucleophilic substitutions .

  • Temperature: Reactions are typically conducted between 0°C and 80°C, with exothermic steps (e.g., acylations) requiring careful thermal control .

For example, the use of tetrabutylammonium fluoride (TBAF) to remove tert-butyldimethylsilyl (TBS) protecting groups is a common step in analogous syntheses, ensuring high regioselectivity .

Mechanistic Insights and Biological Activity

Comparative Pharmacological Profiles

Piperidine derivatives exhibit diverse activities, including:

  • Anxiolytic Effects: Modulation of GABAergic signaling, reducing neuronal excitability.

  • Antidepressant Potential: Inhibition of monoamine oxidase (MAO) or serotonin reuptake.

  • Anticancer Activity: Interference with kinase signaling pathways, as seen in imatinib-like compounds.

These activities underscore the versatility of the piperidine scaffold and justify further investigation into the title compound’s therapeutic potential.

Applications in Drug Discovery

Lead Optimization

The compound’s modular structure allows for systematic modifications:

  • Amino Group Substituents: Replacement with alkyl or aryl groups to modulate receptor affinity.

  • Ester Hydrolysis: Conversion to the free acid for improved aqueous solubility or prodrug strategies.

  • Stereochemical Inversion: Synthesis of the S-enantiomer to explore stereospecificity in target binding.

Preclinical Development Challenges

Key hurdles include:

  • Metabolic Stability: Ester groups are prone to hydrolysis by serum esterases, necessitating prodrug approaches or structural analogs.

  • Toxicity Profiling: Piperidine derivatives may exhibit off-target effects, requiring rigorous in vitro safety assays.

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